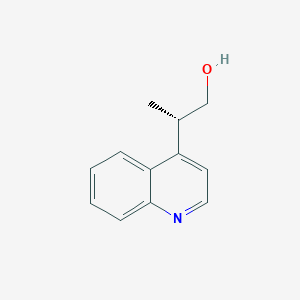

(S)-2-(4-Quinolinyl)-1-propanol

説明

特性

IUPAC Name |

(2S)-2-quinolin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)10-6-7-13-12-5-3-2-4-11(10)12/h2-7,9,14H,8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWRWGMDRAILKR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Quinolinyl)-1-propanol typically involves the enantioselective reduction of 2-(4-quinolinyl)-1-propanone. This reduction can be achieved using chiral catalysts or reagents to ensure the desired stereochemistry. Commonly used methods include:

Hydrogenation: Using chiral catalysts such as cinchonidine-modified platinum to achieve enantioselective hydrogenation.

Chemical Reduction: Employing chiral reducing agents like borane complexes with chiral ligands.

Industrial Production Methods

Industrial production of (S)-2-(4-Quinolinyl)-1-propanol may involve large-scale hydrogenation processes using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and minimize by-products.

化学反応の分析

Types of Reactions

(S)-2-(4-Quinolinyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form the corresponding ketone, 2-(4-quinolinyl)-1-propanone.

Reduction: Further reduction can yield different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl group into a good leaving group, followed by nucleophilic substitution.

Major Products

Oxidation: 2-(4-Quinolinyl)-1-propanone.

Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

Substitution: Substituted quinoline derivatives with different functional groups.

科学的研究の応用

(S)-2-(4-Quinolinyl)-1-propanol and its derivatives have been studied for their antimicrobial properties. A series of compounds related to this structure have shown promising results against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Recent studies have synthesized several derivatives of quinoline-based compounds, including (S)-2-(4-Quinolinyl)-1-propanol. These derivatives were evaluated for their activity against Mycobacterium tuberculosis, Escherichia coli, and Candida albicans among others. The Minimum Inhibitory Concentration (MIC) values indicated that many of these compounds exhibit moderate to good antitubercular activity:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 8a | 9.2 | Antitubercular |

| 8h | 25.34 | Antibacterial |

| 8m | 106.4 | Antifungal |

These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making (S)-2-(4-Quinolinyl)-1-propanol a candidate for further development in antimicrobial therapies .

Pharmacological Applications

The pharmacological potential of (S)-2-(4-Quinolinyl)-1-propanol extends beyond antimicrobial activity. Quinoline derivatives have been implicated in various therapeutic areas, including:

Anticancer Properties

Research indicates that quinoline derivatives may possess cytotoxic effects against cancer cell lines. For instance, quinolin-4-one derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells . This mechanism could be explored further with (S)-2-(4-Quinolinyl)-1-propanol as a lead compound.

Cystic Fibrosis Treatment

The quinoline scaffold has been utilized in the development of drugs for treating cystic fibrosis, such as ivacaftor, which targets the CFTR protein . While (S)-2-(4-Quinolinyl)-1-propanol is not directly linked to cystic fibrosis treatment, its structural similarities suggest it may be a candidate for similar therapeutic exploration.

HIV Treatment

Elvitegravir, a drug developed from quinoline derivatives, illustrates the potential of this chemical class in antiviral therapy . Investigating the antiviral properties of (S)-2-(4-Quinolinyl)-1-propanol could reveal new applications in treating viral infections.

Case Studies and Research Findings

Several studies highlight the effectiveness of quinoline-based compounds in various applications:

- A study demonstrated that certain derivatives of (S)-2-(4-Quinolinyl)-1-propanol exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing the need for new antibiotics in an era of increasing resistance .

- Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the quinoline ring significantly influenced biological activity, providing a pathway for rational drug design .

作用機序

The mechanism of action of (S)-2-(4-Quinolinyl)-1-propanol in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA or interact with enzymes, affecting their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Similar Compounds

Cinchonidine: A chiral alkaloid with a similar quinoline structure, used in asymmetric catalysis.

Quinoline Derivatives: Various quinoline-based compounds with different functional groups and biological activities.

Uniqueness

(S)-2-(4-Quinolinyl)-1-propanol is unique due to its specific chiral center and the combination of the quinoline ring with a propanol moiety. This structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and medicinal chemistry.

Q & A

How can researchers optimize the enantiomeric purity of (S)-2-(4-Quinolinyl)-1-propanol during synthesis?

Basic Research Focus : Synthesis Methodology

To improve enantiomeric purity, asymmetric catalysis or chiral resolution techniques are recommended. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Sharpless epoxidation-derived systems) can enhance stereochemical control. Chromatographic separation via chiral stationary phases (e.g., cellulose-based columns) is also effective for isolating the S-enantiomer. Non-racemic synthesis methods, as described in patent literature, emphasize kinetic resolution or enzymatic catalysis to minimize racemization .

What experimental approaches are used to evaluate the biological activity of (S)-2-(4-Quinolinyl)-1-propanol in enzyme interaction studies?

Basic Research Focus : Biological Activity Profiling

Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) are standard for assessing binding affinity. Structural analysis via X-ray crystallography or cryo-EM can elucidate binding modes to target enzymes like cytochrome P450 isoforms. Comparative studies with racemic mixtures versus enantiopure S-configuration are critical to isolate stereospecific effects .

How can contradictory data on the biological efficacy of (S)-2-(4-Quinolinyl)-1-propanol across studies be systematically resolved?

Advanced Research Focus : Data Reconciliation

Contradictions often arise from variability in compound purity, assay conditions (e.g., pH, temperature), or biological models. Researchers should:

- Validate purity using HPLC-MS and chiral chromatography.

- Replicate studies under standardized protocols (e.g., OECD guidelines).

- Perform meta-analyses to identify confounding variables, such as solvent effects or cell line specificity.

Cross-referencing with structurally analogous compounds (e.g., 4-Chloro-2-phenylquinoline derivatives) may clarify structure-activity relationships .

Which spectroscopic and chromatographic techniques are most effective for characterizing (S)-2-(4-Quinolinyl)-1-propanol?

Basic Research Focus : Analytical Characterization

- NMR Spectroscopy : 1H/13C NMR identifies quinolinyl and propanol moieties; NOESY confirms stereochemistry.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% purity.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.

- X-ray Diffraction : Absolute configuration determination for crystalline samples .

What is the pharmacological significance of the S-enantiomer compared to the R-form in (S)-2-(4-Quinolinyl)-1-propanol?

Advanced Research Focus : Enantiomer-Specific Effects

The S-configuration may exhibit enhanced binding to chiral biological targets (e.g., G-protein-coupled receptors) due to spatial complementarity. Studies on analogous compounds (e.g., S-propranolol) show enantiomers can differ in potency, metabolism, and toxicity. Researchers should conduct in vitro/in vivo comparative assays (e.g., IC50, pharmacokinetics) and molecular docking simulations to map enantiomer-target interactions .

How can computational modeling guide the design of derivatives of (S)-2-(4-Quinolinyl)-1-propanol for improved bioactivity?

Advanced Research Focus : Rational Drug Design

- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites for functionalization.

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the quinolinyl ring) with activity trends.

Validate predictions with synthetic modifications (e.g., introducing sulfonyl or halogen groups) and bioassays .

What strategies mitigate oxidation or degradation of (S)-2-(4-Quinolinyl)-1-propanol during storage or experimental use?

Basic Research Focus : Stability Optimization

- Storage : Sealed containers under inert gas (N2/Ar) at −20°C to prevent propanol hydroxyl group oxidation.

- Antioxidants : Add 0.1% BHT or ascorbic acid in solution phases.

- Light Protection : Amber glassware or opaque storage to avoid photodegradation of the quinolinyl ring.

Stability studies using accelerated aging protocols (e.g., 40°C/75% RH) and LC-MS monitoring are advised .

What synthetic routes yield scalable quantities of (S)-2-(4-Quinolinyl)-1-propanol without racemization?

Advanced Research Focus : Scalable Synthesis

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable stereoselective reduction of ketone precursors.

- Biocatalysis : Lipases or ketoreductases (e.g., KRED-101) selectively reduce prochiral ketones to the S-alcohol.

- Flow Chemistry : Continuous processes minimize intermediate degradation and improve yield (>85%) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。